An In-depth Technical Guide to the Mechanism of Action of 1400W Dihydrochloride
An In-depth Technical Guide to the Mechanism of Action of 1400W Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1400W Dihydrochloride, chemically known as N-[[3-(Aminomethyl)phenyl]methyl]-ethanimidamide dihydrochloride, is a highly potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[1] This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
1400W is characterized as a slow, tight-binding inhibitor of iNOS.[1][2][3][4] Its inhibitory action is dependent on the presence of the cofactor NADPH.[3][5] The binding of 1400W to iNOS is either irreversible or extremely slowly reversible, as inhibited enzymes do not regain activity even after extended periods.[3][5] This prolonged and potent inhibition is highly selective for iNOS over the other main isoforms of nitric oxide synthase, namely neuronal NOS (nNOS) and endothelial NOS (eNOS).[1][6]
The mechanism involves 1400W acting as a competitive inhibitor with respect to the substrate L-arginine.[3][6] The slow onset of inhibition follows saturation kinetics.[3] This high selectivity and potent inhibitory action make 1400W a valuable tool in preclinical research for investigating the pathophysiological roles of iNOS in various conditions, including inflammation, neurotoxicity, and cancer.[7][8][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the inhibitory potency and selectivity of 1400W Dihydrochloride.
| Parameter | Species | Value | Reference |
| Kd | Human iNOS | ≤ 7 nM | [1][2] |
| Binding Constant | Human iNOS | 2.0 µM | [3][5] |
| Maximal Rate Constant | Human iNOS | 0.028 s-1 | [3][5] |
Table 1: Binding Affinity and Kinetics for iNOS
| NOS Isoform | Species | Ki | Selectivity vs. iNOS | Reference |
| nNOS | Human | 2 µM | ~285-fold | [1][3][6] |
| eNOS | Human | 50 µM | >5000-fold | [1][3][6] |
| eNOS | Rat | - | >1000-fold (in aortic rings) | [3][5] |
Table 2: Inhibitory Constants and Selectivity Ratios
Signaling Pathway of iNOS Inhibition
The overproduction of nitric oxide (NO) by iNOS is a key event in the pathophysiology of various inflammatory and neurodegenerative diseases. 1400W intervenes in this pathway by directly inhibiting the enzymatic activity of iNOS, thereby preventing the conversion of L-arginine to L-citrulline and NO.
Caption: Signaling pathway of iNOS induction and inhibition by 1400W.
Experimental Protocols
In Vitro iNOS Inhibition Assay
This protocol is based on methodologies described in the literature for assessing the inhibitory potential of compounds against iNOS.[6]
Objective: To determine the IC50 value of 1400W for iNOS.
Materials:
-
Recombinant human iNOS enzyme
-
L-Arginine
-
NADPH
-
Calmodulin
-
Tetrahydrobiopterin (BH4)
-
HEPES buffer (pH 7.4)
-
Greiss Reagent
-
1400W Dihydrochloride
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, calmodulin, and BH4.
-
Add varying concentrations of 1400W Dihydrochloride to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant iNOS enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a suitable reagent (e.g., a chelating agent).
-
Measure the production of nitric oxide indirectly by quantifying the accumulation of nitrite using the Greiss Reagent.
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of 1400W and determine the IC50 value by non-linear regression analysis.
Caption: Experimental workflow for in vitro iNOS inhibition assay.
In Vivo Model: Endotoxin-Induced Vascular Injury
This protocol is a generalized representation of in vivo studies evaluating the efficacy of 1400W.[3][5]
Objective: To assess the in vivo efficacy of 1400W in a rat model of endotoxin-induced vascular injury.
Animals: Male Sprague-Dawley rats.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
1400W Dihydrochloride
-
Sterile saline
-
Anesthetic
-
Evans blue dye
Procedure:
-
Administer LPS (e.g., 6 mg/kg, i.v.) to induce a systemic inflammatory response and iNOS expression.
-
At a specified time post-LPS administration (e.g., 3 hours), administer 1400W Dihydrochloride or vehicle (saline) to different groups of animals.
-
After a set duration, inject Evans blue dye, which binds to albumin and is used as a marker for plasma protein leakage into tissues.
-
After circulation of the dye, euthanize the animals and perfuse the vasculature with saline to remove intravascular dye.
-
Dissect tissues of interest (e.g., ileum, lung, liver).
-
Extract the extravasated Evans blue dye from the tissues using a suitable solvent (e.g., formamide).
-
Quantify the amount of extracted dye spectrophotometrically.
-
A reduction in Evans blue extravasation in the 1400W-treated group compared to the vehicle group indicates inhibition of vascular leakage and in vivo iNOS inhibition.
Logical Relationship of 1400W's Properties
The unique characteristics of 1400W as a therapeutic and research tool are a direct consequence of its specific biochemical properties.
Caption: Logical flow from biochemical properties to in vivo efficacy of 1400W.
Conclusion
1400W Dihydrochloride is a powerful and highly selective inhibitor of inducible nitric oxide synthase. Its mechanism of action, characterized by slow, tight-binding, and long-lasting inhibition, makes it an invaluable tool for dissecting the roles of iNOS in health and disease. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working in fields where iNOS is a key therapeutic target.
References
- 1. 1400W dihydrochloride | iNOS | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apexbt.com [apexbt.com]
- 7. Inducible Nitric Oxide Synthase Inhibitor, 1400W, Mitigates DFP-induced Long-term Neurotoxicity in the Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
